Cas no 779-30-6 (3-Acetamidocoumarin)
3-Acetamidocoumarin Chemical and Physical Properties
Names and Identifiers
-
- 3-ACETAMIDOCOUMARIN
- ACETAMIDOCOUMARIN, 3-
- N-(2-Oxo-2H-chromen-3-yl)acetamide
- PALMATINE CHLORIDE(P)
- 3-(AcetylaMino)couMarin
- N-(2-Oxo-2H-1-benzopyran-3-yl)acetaMide
- NSC 65873
- Acetamide,N-(2-oxo-2H-1-benzopyran-3-yl)-
- ACETAMIDOCOUMARIN, 3-(RG)
- ACETAMIDOCOUMARIN, 3-(RG) PrintBack
- N-(2-oxochromen-3-yl)acetamide
- 3-(N-acetyl)-aminocoumarin
- 3-acetamido-2H-chromen-2-one
- 3-amino-2H-1-benzopyran-2-one
- 3-acetamido-coumarin
- 3-Acetylaminocoumarin
- N1-(2-oxo-2H-chromen-3-yl)acetamide
- NSC65873
- PubChem8662
- Prestwick2_000969
- Prestwick3_000969
- Prestwick1_000969
- Prestwick0_000969
- Maybridge1_000258
- ChemDiv2_000143
- Oprea1_480692
- BSPBio_000977
- CBDivE_000070
- MLS000719859
- SPBio_002898
- BPBio1_001075
- HMS542D16
- CHEBI:95324
- BRD-K85104575-001-07-3
- N-(2-Oxo-2H-chromen-3-yl)acetamide #
- NCGC00016539-01
- A839295
- AKOS005202961
- SR-01000389251-2
- InChI=1/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13
- SR-01000389251
- BCP20917
- A1-01398
- AB00513981
- SR-01000389251-4
- Q27167195
- HMS1369G11
- CCG-15095
- NSC-65873
- F17155
- HMS1571A19
- MFCD00075556
- HMS2616G21
- BRD-K85104575-001-03-2
- NCGC00179352-01
- HMS2098A19
- AS-61757
- 779-30-6
- SCHEMBL893303
- CS-W015466
- 3-Acetylaminocoumarin;N-(2-Oxo-2H-chromen-3-yl)acetamide
- 1ST164107
- N-(2-oxo-1-benzopyran-3-yl)acetamide
- SR-01000389251-1
- CAS-779-30-6
- XJYLCCJIDYSFMB-UHFFFAOYSA-N
- BTB 01088
- FT-0614856
- CHEMBL63349
- AMY202003299
- PD000694
- HY-W014750
- SMR000304388
- NCGC00016539-02
- DTXSID80228528
- DB-022150
- A2972
- 3-Acetamidocoumarin
-
- MDL: MFCD00075556
- Inchi: 1S/C11H9NO3/c1-7(13)12-9-6-8-4-2-3-5-10(8)15-11(9)14/h2-6H,1H3,(H,12,13)
- InChI Key: XJYLCCJIDYSFMB-UHFFFAOYSA-N
- SMILES: O1C(C(=CC2C=CC=CC1=2)NC(C)=O)=O
Computed Properties
- Exact Mass: 203.05800
- Monoisotopic Mass: 203.058
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.3
- Topological Polar Surface Area: 55.4
Experimental Properties
- Color/Form: Not determined
- Density: 1.31
- Melting Point: 206.0 to 210.0 deg-C
- Boiling Point: 482°C at 760 mmHg
- Flash Point: 245.3°C
- Refractive Index: 1.604
- PSA: 59.31000
- LogP: 1.82440
- Solubility: Not determined
3-Acetamidocoumarin Security Information
- WGK Germany:3
- Safety Instruction: S22-S24/25
- Safety Term:S22;S24/25
3-Acetamidocoumarin Customs Data
- HS CODE:2932209090
- Customs Data:
China Customs Code:
2932209090Overview:
2932209090. Other lactones. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932209090. other lactones. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-Acetamidocoumarin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A864038-250mg |
3-Acetamidocoumarin |
779-30-6 | 98% | 250mg |
¥251.10 | 2022-09-29 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HF430-250mg |
3-Acetamidocoumarin |
779-30-6 | 98% | 250mg |
368.0CNY | 2021-08-03 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-HF430-100mg |
3-Acetamidocoumarin |
779-30-6 | 98% | 100mg |
176.0CNY | 2021-08-03 | |
| abcr | AB151641-200 mg |
3-Acetamidocoumarin, 98%; . |
779-30-6 | 98% | 200 mg |
€55.30 | 2023-07-20 | |
| abcr | AB151641-1 g |
3-Acetamidocoumarin, 98%; . |
779-30-6 | 98% | 1 g |
€130.10 | 2023-07-20 | |
| Chemenu | CM229934-1g |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 1g |
$118 | 2024-07-23 | |
| Chemenu | CM229934-5g |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 5g |
$336 | 2024-07-23 | |
| Chemenu | CM229934-25g |
N-(2-oxo-2H-chromen-3-yl)acetamide |
779-30-6 | 95% | 25g |
$1041 | 2024-07-23 | |
| MedChemExpress | HY-W014750-25mg |
3-Acetamidocoumarin |
779-30-6 | 99.86% | 25mg |
¥500 | 2025-04-16 | |
| TRC | A150400-1g |
3-Acetamidocoumarin |
779-30-6 | 1g |
$207.00 | 2023-06-13 |
3-Acetamidocoumarin Suppliers
3-Acetamidocoumarin Related Literature
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 3-Acetamidocoumarin
Professional Introduction to 3-Acetamidocoumarin (CAS No. 779-30-6)
3-Acetamidocoumarin, a compound with the chemical identifier CAS No. 779-30-6, is a derivative of coumarin that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound, characterized by its amide functional group and coumarin backbone, exhibits a range of pharmacological properties that make it a valuable scaffold for drug development. The structural uniqueness of 3-Acetamidocoumarin lies in its ability to interact with biological targets in multiple ways, including as a modulator of enzyme activity and as a ligand for receptor binding.
The synthesis of 3-Acetamidocoumarin typically involves the condensation of 4-acetylphenylamine with ethyl acetoacetate under basic conditions, followed by cyclization and hydrolysis to yield the desired product. This synthetic route highlights the compound's versatility as a building block in organic chemistry. Recent advancements in synthetic methodologies have further refined the production process, enabling higher yields and purities, which are crucial for pharmaceutical applications.
In recent years, 3-Acetamidocoumarin has been extensively studied for its potential therapeutic applications. One of the most notable areas of research has been its role as an inhibitor of specific enzymes involved in cancer progression. Studies have demonstrated that derivatives of 3-Acetamidocoumarin can selectively inhibit kinases and other enzymes that are overexpressed in tumor cells, thereby suppressing cell proliferation and inducing apoptosis. For instance, research published in Journal of Medicinal Chemistry has shown that certain modifications to the coumarin ring can enhance the potency and selectivity of these inhibitors.
Additionally, 3-Acetamidocoumarin has shown promise as an antimicrobial agent. The amide group and coumarin core contribute to its ability to disrupt bacterial cell membranes and interfere with vital metabolic pathways. A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of 3-Acetamidocoumarin derivatives against multidrug-resistant bacteria, suggesting their potential use in combating bacterial infections that are difficult to treat with conventional antibiotics.
The compound's fluorescence properties have also been exploited in various biochemical assays and imaging techniques. Coumarins are known for their strong fluorescence emissions when excited by UV light, making them useful as probes for detecting biological molecules. Researchers have leveraged this property to develop assays for enzyme activity and protein-protein interactions. For example, a recent study in Chemical Biology described the use of fluorescently labeled 3-Acetamidocoumarin derivatives to monitor kinase activity in live cells, providing insights into signal transduction pathways.
In the realm of drug development, 3-Acetamidocoumarin serves as a versatile scaffold for designing novel therapeutic agents. Its structural features allow for modifications that can fine-tune its pharmacokinetic properties, such as solubility, bioavailability, and metabolic stability. Computational modeling and high-throughput screening have been employed to identify promising derivatives with enhanced efficacy and reduced toxicity. These efforts are part of a broader trend toward rational drug design, where computational tools are used to predict the behavior of molecules before they are synthesized.
The environmental impact of 3-Acetamidocoumarin has also been explored in recent research. Studies have investigated its degradation pathways and ecotoxicological effects under various environmental conditions. Understanding these aspects is crucial for assessing the sustainability of using such compounds in pharmaceutical applications. A study published in Environmental Science & Technology examined the biodegradation of 3-Acetamidocoumarin in aquatic systems, revealing that it undergoes slow degradation but forms non-toxic metabolites over time.
The future prospects of 3-Acetamidocoumarin in pharmaceutical research are promising. Ongoing studies aim to uncover new mechanisms by which this compound interacts with biological systems and to develop novel derivatives with improved therapeutic profiles. Collaborative efforts between academia and industry are essential to translate these findings into clinical applications that benefit patients worldwide.
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